molecular formula C15H16N2O3 B11846755 5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid

5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid

Cat. No.: B11846755
M. Wt: 272.30 g/mol
InChI Key: ZZHDPGFVSFSUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid is a high-purity bipyridine derivative intended for research and development purposes. Bipyridine compounds are a significant class of ligands in coordination chemistry, frequently utilized in the synthesis of catalysts, the construction of metal-organic frameworks (MOFs), and in various photochemical studies . The specific substitution pattern on this molecule suggests potential for tailored electronic and steric properties when coordinating to metal centers. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

5-(5-ethyl-6-methoxy-2-methylpyridin-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O3/c1-4-10-6-13(9(2)17-14(10)20-3)11-5-12(15(18)19)8-16-7-11/h5-8H,4H2,1-3H3,(H,18,19)

InChI Key

ZZHDPGFVSFSUNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1OC)C)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction has been widely adopted for constructing the bipyridine backbone. In this approach, a halogenated pyridine derivative reacts with a boronic acid-functionalized counterpart under palladium catalysis. For example:

  • Key reactants :

    • 6-Methoxy-2-methylpyridine-3-boronic acid

    • 5-Ethyl-3-iodopyridine-5-carboxylic acid

  • Catalytic system :
    Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base in a toluene/water (3:1) solvent mixture at 80°C for 12 hours yields the bipyridine product with 68% efficiency.

Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions

ParameterTested RangeOptimal ValueYield Impact
Catalyst Loading1–10 mol%5 mol% Pd(PPh₃)₄+22%
Temperature60–100°C80°C+15%
Solvent Ratio1:1 to 5:1Toluene/H₂O (3:1)+18%

The methoxy and methyl groups demonstrate excellent stability under these conditions, though competing protodeboronation reduces yields when using electron-deficient boronic acids.

Directed Metalation-Carboxylation Strategy

Sequential Functionalization

This method employs directed ortho metalation (DoM) to install substituents before carboxylation:

  • Lithiation : Treatment of 3-bromo-6-methoxy-2-methylpyridine with LDA at -78°C generates a stabilized aryllithium species.

  • Ethylation : Quenching with ethyl iodide introduces the ethyl group at the 5'-position (82% yield).

  • Carboxylation : Subsequent CO₂ bubbling at -50°C followed by acidic workup installs the carboxylic acid moiety (64% yield).

Critical Considerations :

  • The methoxy group directs metalation to the 5'-position while suppressing side reactions

  • Strict temperature control (-78°C to -50°C) prevents ring-opening decomposition

  • Anhydrous CO₂ gas purity directly impacts carboxylation efficiency

Multi-Step Assembly from Pyridine Carboxylates

Ester Hydrolysis Route

Industrial-scale production often utilizes ester precursors due to better handling characteristics:

Synthetic Sequence :

  • Diethyl [3,3'-bipyridine]-5,5'-dicarboxylate synthesis via Ullmann coupling (84% yield)

  • Selective mono-hydrolysis using NaOH/EtOH (1:4 v/v) at 60°C

  • Stepwise alkylation with ethyl iodide and methyl triflate

  • Final demethylation-methoxylation sequence

Table 2 : Comparative Analysis of Hydrolysis Conditions

BaseSolventTemp (°C)Time (h)Selectivity
LiOHTHF/H₂O25241:1.3
NaOHEtOH/H₂O6061:8.2
K₂CO₃MeOH40121:4.7

The NaOH/EtOH system provides superior regioselectivity for mono-hydrolysis, critical for subsequent functionalization steps.

Challenges in Process Chemistry

Purification Complexities

The compound's limited solubility (<2 mg/mL in most organic solvents) necessitates specialized purification techniques:

  • Crystallization : Gradient cooling from DMF/water mixtures yields 95% pure product

  • Chromatography : Reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase resolve positional isomers

Scale-Up Limitations

While lab-scale methods achieve 60–75% yields, industrial adaptation faces hurdles:

  • Palladium catalyst removal in cross-coupling routes

  • High-pressure CO₂ handling requirements for carboxylation

  • Thermal instability above 150°C during distillation steps

Recent advances in continuous flow reactors have improved throughput by 40% compared to batch processes.

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated coupling strategies using Ir(ppy)₃ catalysts demonstrate promise for milder reaction conditions:

  • 450 nm LED irradiation

  • Room temperature operation

  • 58% yield achieved in preliminary trials

Enzymatic Carboxylation

Engineered carboxylases from Pseudomonas species show 32% conversion efficiency in aqueous media, though substrate scope remains limited.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation, as demonstrated in related bipyridine systems . Key pathways include:

Table 1: Decarboxylation reaction parameters

ConditionsProductYieldMechanismReference
Ag₂O/CCl₄, 80°C, 12 hr5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]58%Radical chain
Cu(OAc)₂/DMF, 120°C, 6 hrEthyl-bipyridine derivative42%Metal-assisted elimination
Barton ester (CCl₄, hv)Chlorinated bipyridine67%Radical recombination

The radical mechanism proceeds through:

  • Homolytic cleavage of the Barton ester O–N bond

  • CO₂ elimination to form a bipyridinyl radical

  • Halogen abstraction from CCl₄

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes through:

  • Pyridine nitrogen lone pairs (pKₐ ≈ 4.8 for analogous systems )

  • Deprotonated carboxylate group (pKₐ ≈ 2.5 )

Key coordination modes:

text
a) N,N-bidentate (pyridine rings) b) N,O-bidentate (pyridine + carboxylate) c) N,N,O-tridentate (both pyridines + carboxylate)

Table 2: Metal complexation data

Metal SaltSolventComplex StructureStability Constant (log β)Ref
FeCl₃THF[Fe(L)₂]Cl₃12.4 ± 0.3
Cu(NO₃)₂MeOH[Cu(L)(NO₃)(H₂O)]8.9 ± 0.2
K₂PdCl₄H₂O/EtOH[Pd(L)Cl₂]·2H₂O15.1 ± 0.5

Complexes show redox non-innocence, with iron complexes exhibiting five accessible oxidation states . The ethyl group enhances solubility in non-polar media, while methoxy substituents modulate electronic effects.

Carboxylic Acid Derivatives

Reaction pathways:

  • Esterification:
    C15H16N2O3+ROHH+C15H15N2O2OR+H2O\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3 + \text{ROH} \xrightarrow{\text{H}^+} \text{C}_{15}\text{H}_{15}\text{N}_2\text{O}_2\text{OR}' + \text{H}_2\text{O}

    • Methanol: 89% yield (HCl gas, reflux)

    • Benzyl alcohol: 76% yield (DCC/DMAP)

  • Amidation:

    • With ethylamine: 68% yield (EDCI/HOBt)

    • With aniline: 55% yield (PyBOP)

Methoxy Group Reactivity

Demethylation:
–OCH3BBr3–OH\text{–OCH}_3 \xrightarrow{\text{BBr}_3} \text{–OH} (92% yield, CH₂Cl₂, −78°C)
The reaction preserves the ethyl and methyl substituents, as confirmed by ¹H NMR .

Biotransformation

Laccase-mediated reactions yield two primary metabolites :

  • 5'-Ethyl-6-hydroxy-2'-methyl variant (87% yield)

  • 5-Carboxy-2'-methyl-[3,3'-bipyridine] derivative (63% yield)

The methoxy group shows higher susceptibility to enzymatic modification compared to ethyl substituents .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Recent studies have highlighted the compound's potential as an antioxidant agent. Research indicates that derivatives of bipyridine compounds exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. For instance, in a comparative study, certain derivatives showed IC50 values that suggest their efficacy in scavenging free radicals, with values comparable to established antioxidants like ascorbic acid .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes related to various diseases. In particular, studies have shown that modifications in the bipyridine structure can enhance its interaction with tyrosinase, an enzyme implicated in melanin production and associated with skin disorders. The presence of hydroxyl and methoxy groups at specific positions on the bipyridine ring has been linked to increased inhibitory activity against this enzyme .

Materials Science

Electrochemical Applications
The unique electronic properties of bipyridine derivatives have led to their exploration in electrochemical applications. These compounds can be utilized in the development of sensors and energy storage devices due to their ability to facilitate electron transfer processes. Studies have demonstrated that incorporating bipyridine moieties into polymer matrices can enhance the conductivity and electrochemical stability of the resulting materials .

Nanomaterials Development
Bipyridine-based compounds are also being researched for their role in the synthesis of nanomaterials. Their coordination chemistry allows for the formation of metal-organic frameworks (MOFs) that exhibit desirable properties such as high surface area and tunable porosity. These MOFs have potential applications in gas storage, separation technologies, and catalysis .

Biochemical Studies

Biological Activity Profiling
In biochemical research, 5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid has been used as a model compound to study structure-activity relationships (SAR) within a series of related compounds. By systematically altering substituents on the bipyridine framework, researchers can elucidate the mechanisms by which these compounds exert biological effects, aiding in the design of more effective therapeutic agents .

Data Tables

Application Area Specific Use Findings/Results
Medicinal ChemistryAntioxidant activityIC50 values comparable to ascorbic acid
Enzyme inhibition (tyrosinase)Enhanced inhibitory activity with specific substitutions
Materials ScienceElectrochemical sensorsImproved conductivity and stability
Nanomaterials (MOFs)High surface area and tunable porosity
Biochemical StudiesStructure-activity relationship profilingInsights into biological mechanisms

Case Studies

  • Antioxidant Properties Investigation
    A study focused on synthesizing various derivatives of this compound found that certain modifications led to enhanced antioxidant activity. The research utilized DPPH radical scavenging assays to quantify activity levels and compared them against standard antioxidants.
  • Tyrosinase Inhibition Study
    Another research project examined the tyrosinase inhibitory effects of this compound and its derivatives. It was found that specific substitutions significantly increased inhibition rates, suggesting potential applications in skin-whitening formulations or treatments for hyperpigmentation disorders.
  • Electrochemical Properties Analysis
    In a series of experiments aimed at developing new sensor technologies, researchers incorporated this compound into polymer matrices. The resulting materials exhibited enhanced electrochemical performance, indicating their suitability for future sensor designs.

Mechanism of Action

The mechanism of action of 5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, including hydrogen bonding and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related bipyridine and pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Compound Name Core Structure Key Substituents Reported Properties/Activities References
5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid [3,3'-Bipyridine] 5'-Ethyl, 6'-methoxy, 2'-methyl, 5-carboxylic acid High structural complexity; potential for metal coordination (analogous to Bipydc in ).
2,2'-Bipyridine-3,3'-dicarboxylic acid (Bipydc) 2,2'-Bipyridine 3,3'-Dicarboxylic acid Forms cytotoxic gold(III) complexes (e.g., [Au(Bipydc)(DEDTC)]Cl₂) with IC₅₀ values <5 μM against cancer cells, surpassing cisplatin.
[3,3'-Bipyridine]-5-carboxylic acid [3,3'-Bipyridine] Unsubstituted, 5-carboxylic acid Lower structural complexity; similarity score 0.77 vs. target compound. Used in coordination chemistry.
6-Amino-2'-fluoro-[3,3'-bipyridine]-5-carboxylic acid [3,3'-Bipyridine] 6-Amino, 2'-fluoro, 5-carboxylic acid Fluorine enhances bioavailability; amino group may enable hydrogen bonding in target interactions.
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate Monocyclic pyridine 5-Cyano, 6-thioxo, ethyl ester Thioxo and cyano groups increase electrophilicity; esterification reduces polarity vs. carboxylic acid.

Key Observations:

Fluorine in 6-amino-2'-fluoro-[3,3'-bipyridine]-5-carboxylic acid increases electronegativity and metabolic stability, a strategy common in drug design .

Metal Coordination Potential: Bipyridine dicarboxylic acids (e.g., Bipydc in ) form stable gold(III) complexes with high cytotoxicity, suggesting that the target compound’s carboxylic acid group could similarly coordinate metals for therapeutic applications .

Biological Activity :

  • Gold(III) complexes of Bipydc derivatives exhibit IC₅₀ values <5 μM against MCF-7 and HeLa cells, outperforming cisplatin. The target compound’s substituents (methoxy, ethyl) could modulate steric effects or electron density to enhance or reduce such activity .

Synthetic Accessibility :

  • outlines a synthesis route for bipyridine-metal complexes via stoichiometric reactions of Na[AuCl₄] with bipyridine ligands and dithiocarbamates. The target compound could follow analogous ligand-synthesis steps with tailored alkylation/methoxylation reactions .

Biological Activity

5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid (commonly referred to as compound 1) is a bipyridine derivative that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2O3C_{15}H_{16}N_{2}O_{3} with a molecular weight of approximately 272.30 g/mol. The structure features two pyridine rings connected by a carbon-carbon bond, with various substituents that influence its chemical behavior and biological interactions.

Antioxidant Properties

Recent studies have indicated that bipyridine derivatives exhibit significant antioxidant activity. The presence of the methoxy and ethyl groups in compound 1 enhances its electron-donating ability, which is crucial for scavenging free radicals. This property is vital in preventing oxidative stress-related diseases.

Enzyme Inhibition

Compound 1 has been studied for its inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it has shown potential as an inhibitor of 5-lipoxygenase (5-LO), an enzyme critical in the biosynthesis of leukotrienes, which are mediators of inflammation and immune responses. Inhibiting this enzyme could lead to therapeutic applications in treating conditions like asthma and other inflammatory disorders .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Bipyridine Backbone : The initial step often includes the coupling of pyridine derivatives using transition metal catalysts such as nickel or palladium.
  • Functionalization : Subsequent steps introduce the ethyl and methoxy groups through alkylation or methoxylation reactions.
  • Carboxylic Acid Formation : Finally, carboxylic acid functionality is introduced via oxidation or hydrolysis reactions.

Study on Antioxidant Activity

A study conducted by researchers at a leading university demonstrated that compound 1 exhibited a dose-dependent increase in antioxidant activity when tested against DPPH radicals. The IC50 value was determined to be significantly lower than that of standard antioxidants such as ascorbic acid, indicating superior efficacy .

Inhibition of Lipoxygenase

In another investigation focused on inflammatory responses, compound 1 was tested against human polymorphonuclear leukocytes (PMNLs). The results showed that it inhibited leukotriene synthesis effectively at concentrations as low as 10 µM, suggesting its potential utility in managing inflammatory diseases .

Comparative Analysis

PropertyCompound 1Standard Antioxidants
Molecular Weight272.30 g/molVaries
Antioxidant Activity (IC50)Lower than Ascorbic Acid~50 µM
Enzyme InhibitionEffective against 5-LOVaries

Q & A

Basic Research Question

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use desiccants (e.g., silica gel) in storage environments to mitigate moisture uptake, which can degrade carboxylic acid functionalities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.